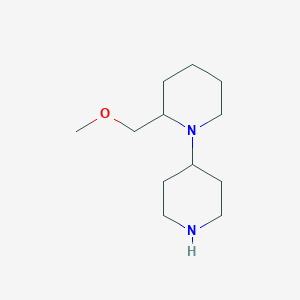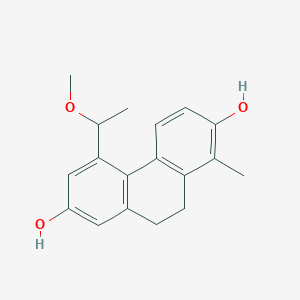
3'-Deoxyinosine 2',5'-Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxyinosine 2’,5’-Diacetate is a chemical compound with the molecular formula C14H16N4O6 and a molecular weight of 336.3 g/mol . This compound is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes.
Métodos De Preparación
The synthesis of 3’-Deoxyinosine 2’,5’-Diacetate involves multiple steps, starting from inosine. The acetylation of inosine at the 2’ and 5’ positions is a key step in the synthesis. This reaction typically requires acetic anhydride and a base such as pyridine under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3’-Deoxyinosine 2’,5’-Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
3’-Deoxyinosine 2’,5’-Diacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3’-Deoxyinosine 2’,5’-Diacetate involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, leading to modifications that affect the structure and function of these molecules. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and nucleases, thereby influencing various biological pathways .
Comparación Con Compuestos Similares
3’-Deoxyinosine 2’,5’-Diacetate is similar to other nucleoside analogs, such as:
2’,3’-Dideoxyinosine: An antiviral drug used in the treatment of HIV/AIDS.
3’-Deoxyadenosine: Known for its role in DNA damage and repair studies.
Deoxyinosine: A compound used in various biochemical studies and as a building block for nucleic acid synthesis.
Propiedades
Fórmula molecular |
C14H16N4O6 |
|---|---|
Peso molecular |
336.30 g/mol |
Nombre IUPAC |
[(2S,4R,5R)-4-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H16N4O6/c1-7(19)22-4-9-3-10(23-8(2)20)14(24-9)18-6-17-11-12(18)15-5-16-13(11)21/h5-6,9-10,14H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,14+/m0/s1 |
Clave InChI |
ZAXARJNUAPVWGP-IMSIIYSGSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1C[C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C |
SMILES canónico |
CC(=O)OCC1CC(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13430403.png)

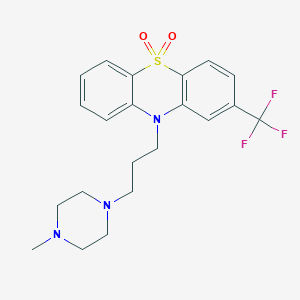
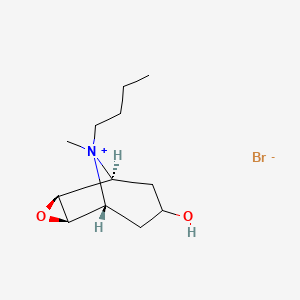

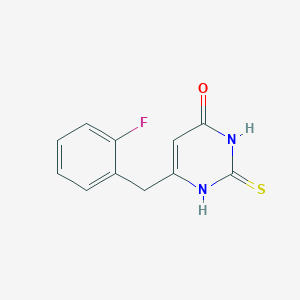
![4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13430430.png)

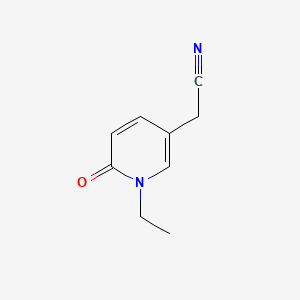
![2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13430452.png)
![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)
